molecular formula C9H20O3 B15166389 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol CAS No. 197300-49-5

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B15166389
CAS No.: 197300-49-5
M. Wt: 176.25 g/mol
InChI Key: RTKWMMLLJKMZQU-UHFFFAOYSA-N
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Description

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is an organic compound that belongs to the class of ethers and alcohols It is characterized by the presence of an ether linkage and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 3-pentanol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethers or alkanes.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers and alkanes.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkage provides a flexible backbone that can interact with different substrates, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Butan-2-yl)oxy]ethoxy}ethan-1-ol
  • 2-{2-[(Hexan-3-yl)oxy]ethoxy}ethan-1-ol
  • 2-{2-[(Heptan-4-yl)oxy]ethoxy}ethan-1-ol

Uniqueness

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific chain length and branching, which influence its physical and chemical properties. This compound exhibits distinct solubility, reactivity, and stability compared to its analogs, making it suitable for specific applications in various fields.

Properties

CAS No.

197300-49-5

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-pentan-3-yloxyethoxy)ethanol

InChI

InChI=1S/C9H20O3/c1-3-9(4-2)12-8-7-11-6-5-10/h9-10H,3-8H2,1-2H3

InChI Key

RTKWMMLLJKMZQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OCCOCCO

Origin of Product

United States

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